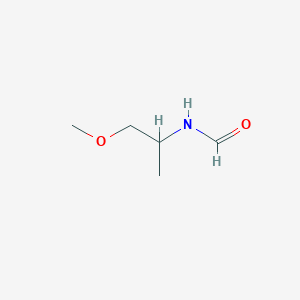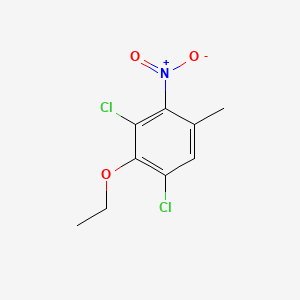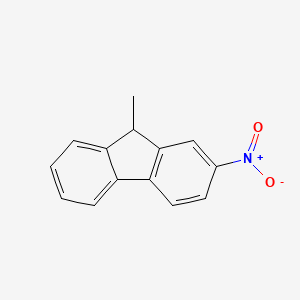
3-Ethyl-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-propylpyridine is an organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include an ethyl group attached to the third carbon and a propyl group attached to the second carbon of the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 2-propylpyridine, an ethyl group can be introduced at the third position using ethylating agents under controlled conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of solvents and reagents is also crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-propylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2-Ethylpyridine: Similar structure with an ethyl group at the second position.
3-Propylpyridine: Similar structure with a propyl group at the third position.
Uniqueness
3-Ethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups on the pyridine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71350-27-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-6-10-9(4-2)7-5-8-11-10/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
GRKCFFJMDWJNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


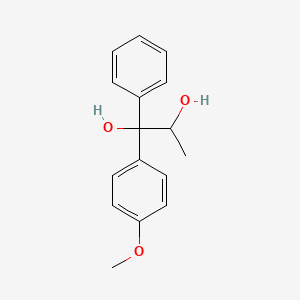
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

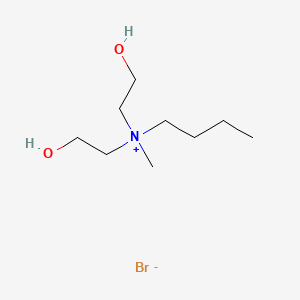
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)


![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
